5-Nitro-2-furonitrile

Vue d'ensemble

Description

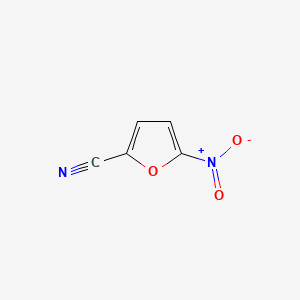

5-Nitro-2-furonitrile is an organic compound with the molecular formula C5H2N2O3. It is a derivative of furan, characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to the furan ring. This compound is known for its yellow crystalline appearance and is sparingly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 5-Nitro-2-furonitrile from furfural :

Nitration of Furfural Oxime: Furfural oxime is nitrated to obtain 5-nitrofuraloxime, which is then treated with acetic anhydride to produce this compound.

Conversion from 5-Nitrofuran-2-carboxylic Acid Methyl Ester: This ester is obtained from furfural in several stages, converted to the corresponding amide with liquid ammonia, and then treated with phosphorus oxychloride to yield this compound.

Industrial Production Methods: Industrial production methods typically involve the nitration of furfural derivatives followed by subsequent chemical transformations to introduce the nitrile group .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Nitro-2-furonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 5-amino-2-furonitrile.

Substitution: Formation of substituted furan derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-nitro-2-furonitrile exhibit notable antimicrobial properties. For instance, a study synthesized triorganotin derivatives of 5-nitro-2-furoate, which demonstrated excellent antifungal activity against various fungi, inhibiting growth at concentrations as low as 1 microgram/mL. Additionally, these compounds showed significant antibacterial effects against Gram-positive bacteria and complete inhibition of Escherichia coli at 100 micrograms/mL .

Anti-Parasitic Potential

Another promising application is in the development of anti-parasitic agents. Research on 5-nitro-2-furfuriliden derivatives has shown potential effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The design and synthesis of these derivatives involved evaluating their bioactivity and cytotoxicity, indicating a pathway for developing new therapeutic agents .

Catalysis

This compound serves as an effective precursor in catalytic processes. A notable application involves its use in the Pictet-Spengler reaction, where it acts as a substrate in synthesizing phenanthridines through vanadium(V) complex-catalyzed reactions. This method showcases high functional group tolerance and yields products with significant structural diversity .

Material Science

In material science, this compound is explored for its role in synthesizing novel polymers and materials with specific properties. Its ability to participate in polymerization reactions makes it valuable for creating materials with tailored functionalities.

Data Table: Applications Overview

Case Studies

-

Antifungal Activity Study

A comprehensive study synthesized triorganotin derivatives from 5-nitro-2-furoate. The results indicated that tri-n-butyltin 5-nitro-2-furoate completely inhibited six out of ten test fungi at minimal concentrations, showcasing its potential as an antifungal agent . -

Anti-Trypanosoma cruzi Research

The design and evaluation of 5-nitro-2-furfuriliden derivatives highlighted their cytotoxicity profiles and bioactivity against Trypanosoma cruzi, paving the way for new treatments for Chagas disease . -

Catalytic Synthesis of Phenanthridines

The application of vanadium(V) complexes in the one-pot synthesis involving this compound demonstrated efficient conversion rates and high yields of phenanthridine products, illustrating its utility in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 5-Nitro-2-furonitrile involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial effects. The nitrile group can also participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

5-Nitrofuran-2-carboxylic Acid: Shares the nitro group but has a carboxylic acid instead of a nitrile group.

2-Furonitrile: Lacks the nitro group but has a similar furan ring structure with a nitrile group.

Uniqueness: 5-Nitro-2-furonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

5-Nitro-2-furonitrile (CHNO), also known as 5-nitrofuran-2-carbonitrile, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through various chemical pathways, often involving the nitration of furan derivatives. The compound has a molecular weight of 138.08 g/mol and is characterized by its nitro and nitrile functional groups, which are pivotal for its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 138.08 g/mol |

| CAS Number | 59-82-5 |

| IUPAC Name | 5-nitrofuran-2-carbonitrile |

Antiparasitic Activity

Recent studies have highlighted the potent trypanocidal activity of derivatives of this compound, particularly in the treatment of human African trypanosomiasis (HAT). A series of synthesized analogues demonstrated up to 1000-fold increased potency compared to traditional treatments like nifurtimox. These compounds exhibited low cytotoxicity against human cell lines (HeLa cells), indicating a favorable therapeutic profile.

Case Study: Trypanocidal Activity

A study reported that specific analogues of 5-nitro-2-furancarboxylamides showed EC50 values as low as 0.13 μM against Trypanosoma brucei, with minimal cross-resistance to existing treatments. This suggests a distinct mechanism of action that targets different biochemical pathways within the parasite, which could be crucial for developing effective treatments against drug-resistant strains .

Antifungal Activity

In addition to its antiparasitic properties, this compound has been investigated for antifungal activity. A series of Mannich bases derived from this compound were synthesized and tested against various fungal strains. Some derivatives exhibited antifungal activities superior to that of the standard drug fluconazole. For instance, compounds such as 5f showed significant antifungal effects, indicating their potential as new antifungal agents .

Table 2: Antifungal Activity Comparison

| Compound | Activity Level (compared to Fluconazole) |

|---|---|

| 5c | Greater |

| 5d | Greater |

| 5f | Highest |

| 5h | Greater |

| 5j | Greater |

| 5n | Greater |

The biological activity of this compound is largely attributed to its ability to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can disrupt essential cellular processes in pathogens.

Toxicological Considerations

While the therapeutic potential is promising, it is essential to consider the toxicological implications of using nitrofuran compounds. Studies have indicated that certain nitrofuran derivatives can induce DNA damage in bacterial systems, raising concerns about their safety profile in clinical applications .

Propriétés

IUPAC Name |

5-nitrofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJNJLFQOODDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207731 | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-82-5 | |

| Record name | 5-Nitro-2-furonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-FURONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-Nitro-2-furonitrile formed in biological systems?

A1: Research suggests that this compound is a metabolite of the potent renal carcinogen, Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide (FNT). Studies using isolated perfused rat kidneys and whole rat models demonstrated that FNT undergoes metabolic conversion to this compound. [] This biotransformation highlights the importance of understanding the metabolic fate of compounds like FNT and their potential downstream effects.

Q2: What analytical techniques were used to identify and characterize this compound as a metabolite of FNT?

A2: Researchers utilized a combination of analytical techniques to elucidate the structure of this metabolite. These included High-Performance Liquid Chromatography (HPLC) to separate the metabolite from other compounds in the samples, followed by Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS) to determine the metabolite's mass and fragmentation pattern. [] This approach allowed for definitive structural identification of this compound.

Q3: Can this compound be synthesized chemically, and what is its significance?

A3: Yes, this compound can be synthesized chemically. [, ] This synthesis is particularly relevant for several reasons. Firstly, it allows for obtaining the compound in larger quantities for further research, eliminating the reliance on potentially complex and low-yield metabolic conversions. Secondly, it enables the preparation of derivatives and analogues of this compound, which is crucial for exploring structure-activity relationships and understanding how structural modifications impact biological activity.

Q4: How is the chemical structure of this compound used in organic synthesis?

A4: The presence of a nitrile group in this compound makes it a valuable building block in organic synthesis. Researchers have utilized this compound to synthesize various heterocyclic compounds, including 2-(5-nitro-2-furyl)vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles. [] These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.